molecular formula C20H22N4OS B11678212 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Cat. No.: B11678212
M. Wt: 366.5 g/mol
InChI Key: STGRNGHYJMCHKJ-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 4-tert-butylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring is known to interact with various biological targets, and the hydrazide moiety can form hydrogen bonds with active site residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide
  • 4-tert-butylbenzaldehyde
  • Benzimidazole derivatives

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole ring, a sulfanyl group, and a hydrazide moiety. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4OS/c1-20(2,3)15-10-8-14(9-11-15)12-21-24-18(25)13-26-19-22-16-6-4-5-7-17(16)23-19/h4-12H,13H2,1-3H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

STGRNGHYJMCHKJ-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.